molecular formula C20H32N2O3S2 B11337565 N-[2-(tert-butylsulfanyl)ethyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-[2-(tert-butylsulfanyl)ethyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11337565
M. Wt: 412.6 g/mol
InChI Key: QTFBFSUNWVBDQU-UHFFFAOYSA-N
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Description

N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structural features. This compound contains a piperidine ring substituted with a carboxamide group, a tert-butylsulfanyl ethyl chain, and a methanesulfonyl group attached to a 4-methylphenyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the Tert-Butylsulfanyl Ethyl Chain: This step involves the nucleophilic substitution of a tert-butylsulfanyl group onto an ethyl chain, followed by its attachment to the piperidine ring.

    Addition of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the appropriate aromatic compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the sulfonyl and carboxamide groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide
  • N-[2-(tert-butylsulfanyl)ethyl]-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide

Uniqueness

N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H32N2O3S2

Molecular Weight

412.6 g/mol

IUPAC Name

N-(2-tert-butylsulfanylethyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H32N2O3S2/c1-16-5-7-17(8-6-16)15-27(24,25)22-12-9-18(10-13-22)19(23)21-11-14-26-20(2,3)4/h5-8,18H,9-15H2,1-4H3,(H,21,23)

InChI Key

QTFBFSUNWVBDQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCCSC(C)(C)C

Origin of Product

United States

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